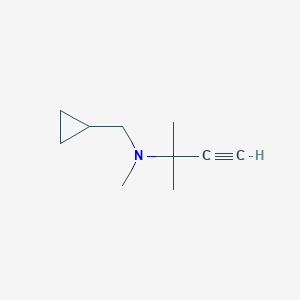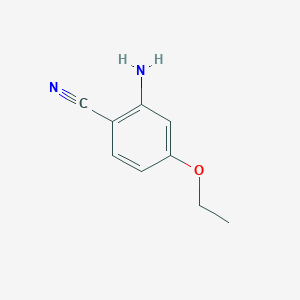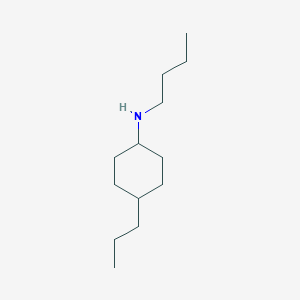
N-butyl-4-propylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-propylcyclohexan-1-amine is an organic compound with the molecular formula C13H27N It is a cyclohexane derivative with a butyl group and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-propylcyclohexan-1-amine typically involves the reaction of cyclohexanone with butylamine and propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-propylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
N-butyl-4-propylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions involving amines.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-butylcyclohexan-1-amine
- N-propylcyclohexan-1-amine
- N-butyl-4-methylcyclohexan-1-amine
Uniqueness
N-butyl-4-propylcyclohexan-1-amine is unique due to the presence of both butyl and propyl groups attached to the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-butyl-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-3-5-11-14-13-9-7-12(6-4-2)8-10-13/h12-14H,3-11H2,1-2H3 |
InChI Key |
VBFXNLNFXMRHTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCC(CC1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


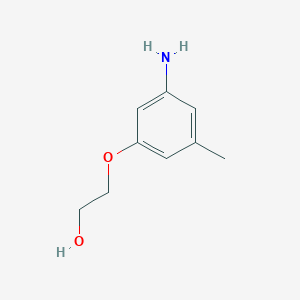
![2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13251256.png)
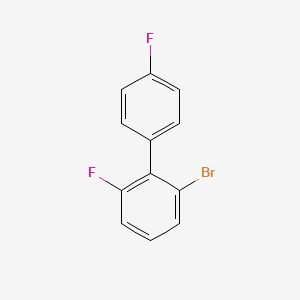
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine](/img/structure/B13251268.png)
![{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol](/img/structure/B13251281.png)
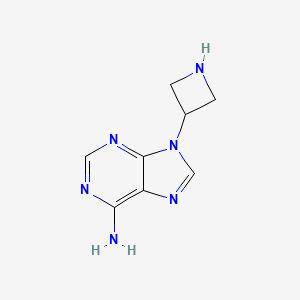
![1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13251300.png)
![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13251305.png)
![4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13251316.png)
![(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13251318.png)
